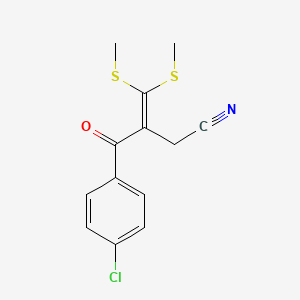

3-(4-Chlorobenzoyl)-4,4-bis(methylsulfanyl)-3-butenenitrile

Overview

Description

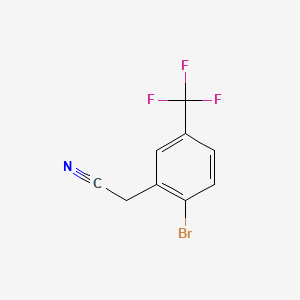

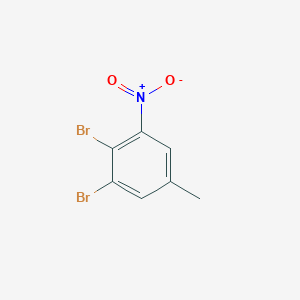

The compound is a complex organic molecule. It contains a chlorobenzoyl group, which is a benzoyl group (a benzene ring attached to a carbonyl group) that has been substituted with a chlorine atom . It also contains two methylsulfanyl groups, which consist of a sulfur atom bonded to a methyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-chlorobenzoyl chloride can be produced through chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another method involves a chemoenzymatic cascade reaction involving Palladium (Pd) catalyzed Suzuki–Miyaura coupling and whole‐cell catalyzed C = O asymmetric reduction for enantioselective synthesis of value‐added chiral alcohol .Scientific Research Applications

Synthesis and Characterization

Novel Compound Formation : The unexpected formation of novel compounds through reactions involving similar nitriles has been reported. For example, bis[bis(dialkylamino)phosphanyl]methane reacted with 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenenitrile to form a novel triene, existing as a single isomer in the solid state (Shevchenko et al., 2003).

Catalytic Isomerization Studies : The use of [Ni(COD)2] and TRIPHOS in the isomerization of 2-methyl-3-butenenitrile demonstrates the potential of such nitriles in catalysis. This process yielded various products, including Z- and E-2-methyl-2-butenenitrile, and nickel complexes through C−CN and P−C bond cleavage (Acosta-Ramírez et al., 2008).

Chalcogenation Reactions : Studies on the electron-donor effect in 1,3-dichlorobut-2-ene, when reacted with organic dichalcogenides, provide insights into the behavior of related nitriles in chemical synthesis (Levanova et al., 2018).

Material Science and Polymers

Polymer Synthesis : A novel polymer incorporating bis-methylsulfanyl-methylene unit synthesized from 4H-cyclopenta[def]phenanthrene and CH3I showed potential in electroluminescent applications. This synthesis underlines the relevance of such nitriles in advanced material science (Song et al., 2009).

Electrochemical Studies : Research on the electrochemical reduction of 2-butenenitrile provides insights into the formation of carbon-to-metal bonds, highlighting the potential application in electrochemistry and material sciences (Deniau et al., 2006).

Advanced Chemistry and Coordination Polymers

Coordination Polymers : The synthesis of lanthanide(III) coordination polymers using bis(sulfinyl) ligands, including similar nitriles, shows the potential of these compounds in developing unique lamellar square arrays in chemistry (Bu et al., 2002).

Copper Metal-Organic Systems : Studies on copper metal–organic systems using flexible carboxylate ligands related to nitriles highlight their application in synthesizing complex molecular structures (Dai et al., 2009).

properties

IUPAC Name |

3-(4-chlorobenzoyl)-4,4-bis(methylsulfanyl)but-3-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS2/c1-17-13(18-2)11(7-8-15)12(16)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPODFARJUFMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(CC#N)C(=O)C1=CC=C(C=C1)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzoyl)-4,4-bis(methylsulfanyl)-3-butenenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038074.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3038075.png)

![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)

![6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3038091.png)